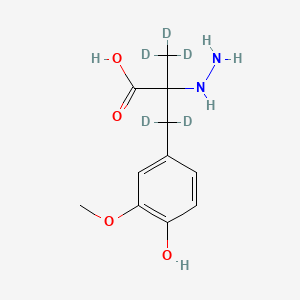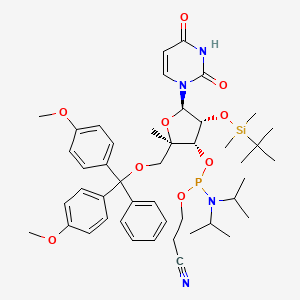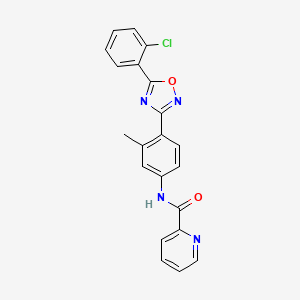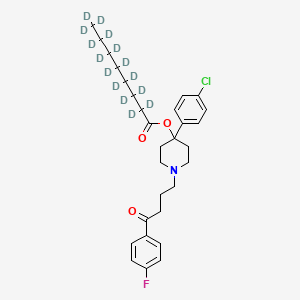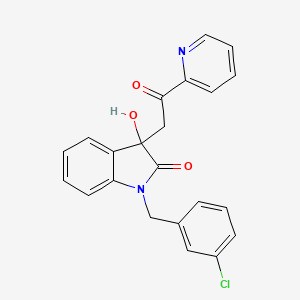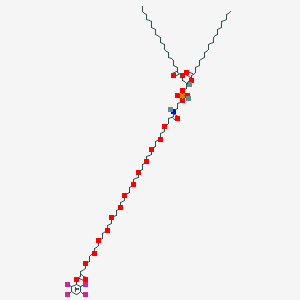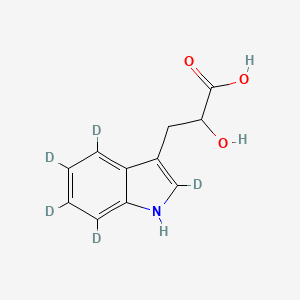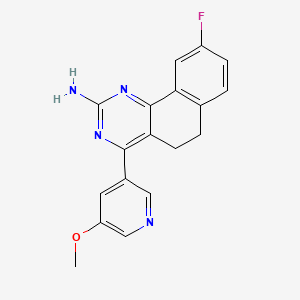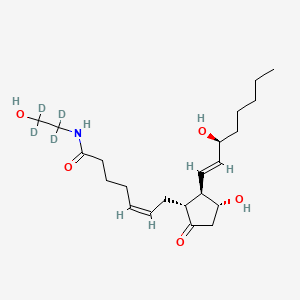
Prostaglandin E2 Ethanolamide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
前列腺素E2乙醇酰胺-d4是前列腺素E2乙醇酰胺的氘代类似物,含有四个氘原子。 它主要用作气相色谱或液相色谱-质谱法定量前列腺素E2乙醇酰胺的内标 。 该化合物是前列腺素E2的类似物,具有改善的水溶性和稳定性 .
准备方法
前列腺素E2乙醇酰胺-d4的合成涉及将氘原子掺入前列腺素E2乙醇酰胺结构中。 这通常通过用氘代试剂处理花生四烯酰乙醇酰胺来实现 。 反应条件通常包括使用氘代溶剂和催化剂,以确保氘原子在分子内的特定位置掺入 .
前列腺素E2乙醇酰胺-d4的工业生产方法没有广泛的文献记载,但它们可能涉及类似的合成路线,重点在于实现高纯度和高产率。 该化合物通常以乙醇溶液的形式配制,以便在分析应用中使用 .
化学反应分析
前列腺素E2乙醇酰胺-d4经历各种化学反应,包括:
氧化: 此反应可以通过高锰酸钾或三氧化铬等氧化剂促进,导致形成氧化衍生物。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行,导致化合物的还原形式。
取代: 取代反应涉及分子内特定原子或基团的替换,通常使用卤素或烷基化试剂等试剂。
这些反应中常用的试剂和条件包括有机溶剂、催化剂和控制温度,以确保所需的转化。 这些反应形成的主要产物取决于所用试剂和条件 .
科学研究应用
前列腺素E2乙醇酰胺-d4具有广泛的科学研究应用,包括:
作用机制
相似化合物的比较
前列腺素E2乙醇酰胺-d4由于其氘代结构而独一无二,与非氘代对应物相比,它提供了更高的稳定性和溶解度 。 类似的化合物包括:
前列腺素E2乙醇酰胺: 非氘代类似物,具有相似的生物活性,但稳定性和溶解度较低.
前列腺素E2-1-甘油酯-d5: 另一种氘代类似物,用作分析应用中的内标.
前列腺素E2-d4: 前列腺素E2的氘代形式,用于类似的研究应用.
这些化合物具有相似的生物活性,但在稳定性、溶解度和研究和工业中的特定应用方面有所不同。
属性
分子式 |
C22H37NO5 |
|---|---|
分子量 |
399.6 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hept-5-enamide |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1/i14D2,15D2 |
InChI 键 |
GKKWUSPPIQURFM-GSBTUTNTSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O |
规范 SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


